Azanium;formaldehyde;phenoxide

Description

Conceptual Framework of Reactant-Catalyst Interactions in Phenol-Formaldehyde Chemistry

The synthesis of phenol-formaldehyde (PF) resins is a step-growth polymerization that can be catalyzed by either acids or bases. wikipedia.org The catalyst type profoundly influences the reaction mechanism and the final polymer structure. tamu.eduresearchgate.net In base-catalyzed systems, the reaction proceeds through the formation of a phenoxide ion. wikipedia.orgacs.org

Under alkaline conditions, a catalyst like sodium hydroxide (B78521) deprotonates phenol (B47542) to form the more nucleophilic phenoxide anion. wikipedia.orgacs.org This increased electron density on the aromatic ring activates the ortho and para positions, which then attack the electrophilic carbonyl carbon of formaldehyde (B43269). wikipedia.orgmdpi.com This initial reaction is an addition, forming hydroxymethylphenols (also called methylolphenols). wikipedia.orgmdpi.comrsc.org These intermediates can be mono-, di-, or tri-substituted depending on the reaction conditions. mdpi.comrsc.org Subsequent condensation reactions between these hydroxymethylphenols or between a hydroxymethylphenol and another phenol molecule lead to the formation of methylene (B1212753) or ether bridges, eliminating water and building the polymer chain. wikipedia.orgchem-soc.si Resins formed under basic catalysis with an excess of formaldehyde are known as resoles. acs.orgresearchgate.net

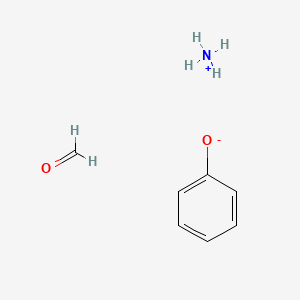

When a nitrogenous base like ammonia (B1221849) is used, the catalytic process becomes more complex. Ammonia can act as a basic catalyst, promoting the formation of the phenoxide ion. google.com However, it also introduces additional reaction pathways. The term "azanium;formaldehyde;phenoxide" denotes the complex formed between the ammonium (B1175870) ion (azanium), formaldehyde, and the phenoxide ion. smolecule.com This interaction is central to how nitrogen is incorporated into the resin structure. Unlike fixed alkali catalysts (e.g., NaOH), which simply increase the pH, ammonia and other amines can be chemically integrated into the polymer, forming nitrogen-containing bridges and influencing the final properties of the thermoset material. google.comnjit.edu The use of amine catalysts can also direct the addition of formaldehyde to the ortho positions of the phenol ring. researchgate.net

Historical Development of Phenol-Formaldehyde Polymerization and Nitrogenous Catalysis

The history of phenol-formaldehyde resins began with the work of German chemist Adolf von Baeyer in 1872, but it was Leo Baekeland's systematic investigation starting in 1905 that led to the first commercially successful synthetic polymer, Bakelite, in 1907. wikipedia.orgmdpi.comresearchgate.net Baekeland's patents described the use of both acid and base catalysts to control the reaction and produce useful materials. free.fr

Early on, researchers recognized that different types of alkaline catalysts produced resins with distinct characteristics. google.com A critical distinction was made between fixed alkalis like caustic soda and volatile nitrogen-containing catalysts such as ammonia. google.com It was observed that the reaction mechanisms differed significantly; ammonia was suggested to promote a first-order reaction, while fixed alkalis promoted second-order reactions. google.com

The use of ammonia as a catalyst presented unique advantages and challenges. It allowed for the production of resins with specific properties, but it also limited the amount of formaldehyde that could be combined with phenol compared to fixed alkali catalysts. google.com Historically, much research has been dedicated to understanding and optimizing ammonia-catalyzed systems. Studies from the mid-20th century investigated how nitrogen from the ammonia catalyst becomes incorporated into the resin structure during the initial reaction and subsequent curing stages. njit.edu These investigations revealed that at certain molar ratios, all the nitrogen enters the resin and remains during curing, while at higher ratios, only a portion is incorporated. njit.edu This historical work laid the foundation for modern efforts to use ammonia and other amines, such as triethylamine (B128534) and various polyamines, to fine-tune resin properties, reduce unreacted monomer content, and control the polymer architecture. researchgate.netplos.org

Academic Significance of Investigating Transient and Intermediate Species

The study of transient and elusive intermediate states is crucial for understanding the mechanisms of complex chemical reactions like polymerization. researchgate.netresearchgate.net In phenol-formaldehyde chemistry, the reaction mixture is a complex soup of monomers, oligomers, and various short-lived species. kpi.ua Identifying and characterizing these intermediates provides deep insight into the reaction pathways, allowing for greater control over the final product. researchgate.netkpi.uanih.gov

One of the most significant areas of investigation has been the quinone methide hypothesis. Theoretical studies using density functional theory (DFT) have confirmed that quinone methides are key intermediates in base-catalyzed PF condensation reactions. researchgate.netmdpi.com These highly reactive species are formed from hydroxymethylphenols and initiate the condensation steps. researchgate.net Understanding the formation and reactivity of these intermediates helps explain how reaction conditions like pH and catalyst type influence the final polymer structure and cross-linking density. researchgate.netmdpi.com

The investigation of transient species like this compound is academically significant for several reasons:

Mechanistic Clarity: It helps to unravel the complex reaction network, moving beyond a simplified view of catalysis to understand the specific roles of catalyst-reactant complexes. mdpi.comnih.gov

Product Optimization: The structure and properties of the final thermoset resin are a direct consequence of the reactions of these intermediates. Knowledge of their formation allows for the targeted synthesis of polymers with desired characteristics, such as thermal stability, mechanical strength, and cure speed. researchgate.netkpi.ua

Predictive Modeling: Detailed knowledge of intermediates is essential for developing accurate kinetic models that can predict polymer structure and properties under various synthesis conditions. nih.gov

The study of transient species is not limited to PF chemistry; it is a fundamental aspect of understanding polymerization in general, from functional amyloids to supramolecular polymers, where intermediate states dictate the pathway of self-assembly. nih.govacs.orgchemrxiv.org

Overview of Research Methodologies in Complex Reaction Systems

Analyzing complex reaction systems like phenol-formaldehyde polymerization requires a suite of advanced analytical and computational tools to identify the multitude of species and track their evolution over time. chem-soc.siresearchgate.net The goal is to gain a mechanistic understanding of reaction pathways and kinetics. nih.govresearchgate.net

Spectroscopic and Chromatographic Techniques:

Fourier Transform Infrared (FT-IR) Spectroscopy: In-line FT-IR spectroscopy has proven to be a powerful tool for real-time monitoring of PF resin synthesis. chem-soc.siresearchgate.net It allows for the tracking of the concentration profiles of key species, including the consumption of phenol and formaldehyde and the formation of intermediates like hydroxymethylphenols and products with methylene and ether bridges. chem-soc.si

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used extensively to characterize the chemical structure of the final prepolymers. kpi.uaresearchgate.net It provides quantitative information about the types of linkages (e.g., ortho-para, para-para methylene bridges) and the degree of substitution on the phenolic rings.

High-Performance Liquid Chromatography (HPLC): HPLC is employed to follow the evolution of phenol and the initial addition products during the reaction. researchgate.netkpi.ua It allows for the quantitative separation and analysis of low molecular weight species in the reaction mixture.

Computational and Modeling Approaches:

Kinetic Modeling: Detailed kinetic modeling is used to understand the important pathways and optimize process conditions. nih.gov By developing models based on elementary reaction steps, researchers can simulate the conversion of reactants and the formation of different polymer structures. plos.org

Design of Experiments (DoE): DoE is a statistical methodology used to efficiently investigate the influence of multiple factors (e.g., temperature, reactant ratios, catalyst concentration) on the polymerization process. mdpi.com This approach provides more comprehensive information than traditional one-factor-at-a-time experimentation and allows for the development of predictive mathematical models. mdpi.com

Quantum Chemistry: Methods like Density Functional Theory (DFT) are used to investigate the structures and energetics of intermediates and transition states. mdpi.com This has been instrumental in confirming reaction mechanisms, such as the role of quinone methide intermediates in the condensation process. researchgate.netmdpi.com

These methodologies, often used in combination, provide a comprehensive picture of the intricate chemical transformations occurring during polymerization, enabling researchers to control and optimize these complex reaction systems. mt.com

Data Tables

Table 1: Comparison of Catalyst Types in Phenol-Formaldehyde Polymerization

| Feature | Fixed Alkali (e.g., NaOH) | Nitrogenous (e.g., Ammonia) |

| Primary Function | Increases pH, forms phenoxide | Acts as base, can be incorporated into resin |

| Reaction Order | Generally promotes second-order reactions google.com | Generally promotes first-order reactions google.com |

| F/P Molar Ratio | Can combine up to ~3 moles of formaldehyde per mole of phenol google.com | Difficult to combine more than ~1.5 moles of formaldehyde per mole of phenol google.com |

| Resin Structure | Primarily methylene bridges | Can form nitrogen-containing bridges |

| End Product | High ash content unless neutralized | Low ash content as catalyst volatilizes on curing google.com |

| Water Tolerance | Generally higher | Generally lower |

Table 2: Key Intermediates in Base-Catalyzed Phenol-Formaldehyde Reactions

| Intermediate | Formula/Structure Example | Role in Reaction |

| Phenoxide ion | C₆H₅O⁻ | The primary reactive nucleophile formed from phenol under basic conditions. wikipedia.org |

| Hydroxymethylphenols | HOC₆H₄CH₂OH | Initial addition products of phenoxide and formaldehyde. wikipedia.orgrsc.org |

| Quinone Methide | C₇H₆O | A highly reactive transient species, confirmed by DFT, that initiates condensation. researchgate.netmdpi.com |

| This compound | [NH₄]⁺[HCHO][C₆H₅O]⁻ | A complex indicating the interaction between the nitrogenous catalyst and reactants. smolecule.com |

| Dibenzyl Ether Linkage | -CH₂-O-CH₂- | An intermediate linkage formed during condensation, especially at moderate temperatures. free.fr |

Table 3: Common Research Methodologies for Analyzing PF Polymerization

| Methodology | Application | Key Information Obtained |

| FT-IR Spectroscopy | In-line reaction monitoring chem-soc.siresearchgate.net | Real-time concentration profiles of reactants and products. chem-soc.si |

| NMR Spectroscopy | Structural analysis of prepolymers kpi.uaresearchgate.net | Quantitative data on linkages, substitution patterns. researchgate.net |

| HPLC | Separation of low MW species researchgate.netkpi.ua | Evolution of phenol and early addition products. researchgate.net |

| Kinetic Modeling | Simulating reaction pathways nih.gov | Rate constants, prediction of polymer properties. plos.org |

| Design of Experiments (DoE) | Process optimization mdpi.com | Impact of multiple variables on reaction outcomes. mdpi.com |

| Quantum Chemistry (DFT) | Mechanistic investigation mdpi.com | Structures and energies of intermediates and transition states. mdpi.com |

Structure

3D Structure of Parent

Properties

CAS No. |

55426-39-6 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

azanium;formaldehyde;phenoxide |

InChI |

InChI=1S/C6H6O.CH2O.H3N/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;1H3 |

InChI Key |

DTCDQFXKTVPDBK-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C1=CC=C(C=C1)[O-].[NH4+] |

Related CAS |

55426-39-6 35297-54-2 |

Origin of Product |

United States |

Mechanistic Investigations of Phenoxide Formaldehyde Reactions

Formation and Reactivity of Phenoxide Anions

The initial and crucial step in the base-catalyzed phenol-formaldehyde reaction is the formation of the phenoxide anion. This anion is a powerful nucleophile and its reactivity dictates the subsequent course of the reaction.

Under alkaline conditions, phenol (B47542) acts as a weak acid and establishes an equilibrium with its corresponding phenoxide (or phenolate) anion (C₆H₅O⁻) wikipedia.org. The position of this equilibrium is dependent on the pH of the reaction medium and the pKa of the specific phenolic compound. For phenol itself, the pKa in water is approximately 9.98. usda.gov The hydroxymethylation reaction rate is directly proportional to the concentration of the phenoxide anions. usda.gov

The reaction environment, including the solvent, can have a minor effect on the extent of ionization. For instance, in a 20% aqueous dimethylformamide (DMF) solution, the pKa of phenol is slightly higher, at 10.31. usda.gov To standardize reaction conditions for studying the reactivity of different phenols, experiments are often conducted at a pH equivalent to the pKa of the individual phenolic compound, ensuring the same concentration of the corresponding anion for each reactant. usda.gov

Table 1: pKa Values of Various Phenolic Compounds in 20% Aqueous DMF

| Phenolic Compound | pKa | Dissociation Constant (Ka) |

|---|---|---|

| Phenol | 10.3 | 5.0 x 10⁻¹¹ |

| 2-Methylphenol | 10.8 | 1.6 x 10⁻¹¹ |

| 3-Methylphenol | 10.5 | 3.0 x 10⁻¹¹ |

| 2,3-Dimethylphenol | 11.1 | 7.9 x 10⁻¹² |

| 5-Methylresorcinol | 9.9 | 1.2 x 10⁻¹⁰ |

| 5-Methoxyresorcinol | 9.4 | 4.3 x 10⁻¹⁰ |

This table is generated based on data from a computational chemistry study on the reaction of phenols with formaldehyde (B43269). usda.gov

Phenoxide ions are classified as ambident nucleophiles, meaning they possess two distinct nucleophilic centers and can react with electrophiles at either the oxygen atom or the carbon atoms (specifically the ortho and para positions) of the aromatic ring. unizg.hrresearchgate.net This dual reactivity leads to two possible pathways: O-attack resulting in a phenyl ether, and C-attack resulting in a cyclohexadienone intermediate which then tautomerizes to a C-alkylated phenol.

Comprehensive experimental and computational studies have shown that the regioselectivity of phenolate (B1203915) reactions is governed by kinetic versus thermodynamic control. unizg.hrresearchgate.netacs.orgnih.gov

Kinetic Control : O-attack is generally favored under kinetically controlled conditions, meaning it is the faster reaction. unizg.hrresearchgate.netacs.orgnih.gov

Thermodynamic Control : C-attack is favored under thermodynamically controlled conditions, leading to the more stable product. unizg.hrresearchgate.netacs.orgnih.gov

In the context of the reaction with formaldehyde, which is a key step in the formation of phenolic resins, C-alkylation (hydroxymethylation) is the productive pathway. The reaction conditions are typically set to favor this outcome. Exceptions to these general rules occur in diffusion-limited reactions with strong electrophiles, which can yield mixtures of O- and C-attack products, and in reactions with metal alkoxides in nonpolar solvents, where ion pairing can block the oxygen atom from reacting. researchgate.netacs.orgnih.gov

Formaldehyde Activation and Hydroxymethylation Pathways

Formaldehyde itself is an electrophile, but its reactivity is enhanced in the reaction with the highly nucleophilic phenoxide ion. This leads to the substitution of hydrogen atoms on the phenolic ring with hydroxymethyl (-CH₂OH) groups.

Formaldehyde is a highly reactive C1 building block, but its use can be challenging due to toxicity and the potential for undesired side reactions. nih.govresearchgate.net To address these issues, formaldehyde surrogates can be employed. These are alternative C1-building blocks that can generate formaldehyde in a controlled manner or mimic its reactivity. nih.govresearchgate.net

Examples of formaldehyde surrogates include:

Paraformaldehyde : A solid polymer of formaldehyde that can be depolymerized by heating to release formaldehyde gas, which is a preferred form in some manufacturing processes as it does not introduce large amounts of water. google.com

Dimethyl Sulfoxide (DMSO) : A common polar-aprotic solvent that can also serve as a source of a C1 unit in certain multicomponent reactions. nih.govresearchgate.net

Glyoxylate Derivatives : These C2 structures can act as C1 building blocks after a decarboxylation step, offering an alternative to formaldehyde in multicomponent reactions. nih.govresearchgate.net

The use of these surrogates can lead to improved reaction control and more sustainable synthetic methods. nih.govresearchgate.net

The reaction between the phenoxide ion and formaldehyde is an example of an electrophilic aromatic substitution. usda.gov The phenoxide ion is highly activated towards this type of reaction due to the electron-donating character of the negatively charged oxygen, which increases the electron density of the aromatic ring, particularly at the ortho and para positions. wikipedia.org

From the perspective of frontier molecular orbital theory, the reaction involves the highest occupied molecular orbital (HOMO) of the phenoxide anion and the lowest unoccupied molecular orbital (LUMO) of formaldehyde. usda.gov

The HOMO of the phenoxide is primarily located at the ortho and para positions of the ring. usda.gov

The LUMO of formaldehyde is centered on its carbon atom. usda.gov

The interaction between these orbitals facilitates the nucleophilic attack of the phenoxide ring onto the electrophilic carbon of formaldehyde. usda.gov The base-catalyzed mechanism is similar to an aldol condensation, where the phenoxide acts as an enolate. stackexchange.com

The initial products of the electrophilic aromatic substitution are methylolphenols (also known as hydroxymethylphenols). The hydroxymethyl group (-CH₂OH) attaches to the phenolic ring, primarily at the ortho and para positions, forming 2-hydroxymethylphenol and 4-hydroxymethylphenol. usda.govresearchgate.net

This addition reaction is the first step in the synthesis of phenolic resins. stackexchange.comresearchgate.net These methylolphenol intermediates are themselves reactive and can undergo further reactions. They can react with another phenoxide ion or self-condense, forming methylene (B1212753) bridges (-CH₂-) between aromatic rings, which leads to the formation of dimers and larger oligomers, eventually resulting in the cross-linked structure of the final thermosetting resin. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Azanium |

| Formaldehyde |

| Phenoxide |

| Phenol |

| 2-Hydroxymethylphenol |

| 4-Hydroxymethylphenol |

| Dimethylformamide (DMF) |

| 2-Methylphenol |

| 3-Methylphenol |

| 2,3-Dimethylphenol |

| 5-Methylresorcinol |

| 5-Methoxyresorcinol |

| Paraformaldehyde |

| Dimethyl Sulfoxide (DMSO) |

Subsequent Condensation and Polymerization Steps

Following the initial formation of hydroxymethylphenols, the system undergoes a series of condensation reactions that lead to the growth of oligomers and, ultimately, a cross-linked polymer network. These steps are thermally activated, typically occurring at temperatures around 120°C. minia.edu.eg The process is characterized by the formation of reactive intermediates and the establishment of stable methylene and ether bridges between phenolic units, driving the increase in molecular weight and viscosity of the resin. minia.edu.egyoutube.com

The formation of resol resins under basic conditions involves a complex condensation mechanism where the role of quinone methides as key reactive intermediates has been a subject of significant investigation. researchgate.netresearchgate.net The quinone methide hypothesis suggests that hydroxymethylphenols can eliminate a hydroxide (B78521) ion to form highly reactive ortho- or para-quinone methides. stackexchange.com These intermediates can then readily react with a nucleophile, such as a phenoxide ion, to form a methylene bridge.

Theoretical studies using density functional theory have confirmed the viability of the quinone methide pathway, identifying two primary mechanisms for its formation:

E1cb (Elimination Unimolecular Conjugate Base): This mechanism involves the deprotonation of the phenolic hydroxyl group, followed by the rate-limiting elimination of the hydroxymethyl group's hydroxide ion to form the quinone methide. researchgate.net

Water-Aided Intra-molecular Water Elimination: In this pathway, a water molecule facilitates the removal of a proton from the phenolic hydroxyl and the elimination of the hydroxide from the methylol group simultaneously. researchgate.net

Model studies have demonstrated that these quinone methide intermediates are highly specific. For instance, an ortho-quinone methide shows a strong preference for reacting at a free ortho position on a neighboring phenol molecule. researchgate.net The formation of these intermediates is a crucial step that helps explain the observed structures and reaction kinetics in curing resol resins. researchgate.net

| Mechanism | Description | Key Features |

|---|---|---|

| E1cb (Elimination Unimolecular Conjugate Base) | A two-step process involving the formation of a phenoxide ion (conjugate base) followed by the unimolecular elimination of a hydroxide ion from the methylol group. researchgate.net | - Involves a distinct intermediate (phenoxide).

|

| Water-Aided Elimination | A concerted mechanism where a water molecule acts as a shuttle, assisting in the removal of a proton from the phenolic hydroxyl and the hydroxide from the methylol group in a single step. researchgate.net | - Avoids the formation of a separate phenoxide intermediate.

|

The growth of the polymer network in phenol-formaldehyde resins occurs through the formation of two types of chemical linkages: methylene bridges and ether bridges. youtube.comwhiterose.ac.uk These bridges connect the phenolic units, creating the robust, cross-linked structure of the cured resin. minia.edu.eg

Methylene Bridges (-CH₂-) are the most common and stable form of crosslink in phenolic resins. whiterose.ac.uk They are formed when a hydroxymethyl group on one phenol ring reacts with an activated ortho or para position on another phenol ring, eliminating a molecule of water. youtube.complenco.com This reaction is favored at higher temperatures and leads to a highly cross-linked, durable material. minia.edu.egyoutube.com

Ether Bridges (-CH₂-O-CH₂-) , also known as dibenzyl ether linkages, are formed by the condensation of two hydroxymethyl groups, again with the elimination of a water molecule. youtube.complenco.com The formation of ether bridges is more likely under milder conditions and when the formaldehyde-to-phenol (F:P) molar ratio is high. whiterose.ac.uk However, these ether linkages are less thermally stable than methylene bridges. Upon further heating, they can decompose to form a methylene bridge and release formaldehyde, which can then participate in further reactions. An excessive number of ether linkages can potentially reduce the mechanical strength of the final cured resin. whiterose.ac.uk

| Bridge Type | Chemical Structure | Formation Reaction | Influencing Factors | Relative Stability |

|---|---|---|---|---|

| Methylene Bridge | Ar-CH₂-Ar | Reaction of a hydroxymethyl group with an active ring position (ortho or para) on another phenol. youtube.complenco.com | - Higher temperatures

| High thermal stability. youtube.com |

| Ether Bridge | Ar-CH₂-O-CH₂-Ar | Condensation of two hydroxymethyl groups. youtube.complenco.com | - High formaldehyde-to-phenol ratio (>1) whiterose.ac.uk | Less stable; can decompose to form a methylene bridge and formaldehyde upon heating. whiterose.ac.uk |

The synthesis of phenol-formaldehyde resins is a classic example of step-growth polymerization. youtube.comyoutube.com The reaction proceeds through the gradual combination of smaller molecules to form progressively larger ones. youtube.com The process begins with the reaction of phenol and formaldehyde to form various hydroxymethylphenol monomers.

These monomers then react with each other or with other phenol molecules. For instance, the reaction can lead to the formation of dimers like bisphenol F, where two phenol units are linked by a methylene bridge. minia.edu.eg As the reaction continues, these dimers can react further, leading to the formation of trimers, tetramers, and higher oligomers. minia.edu.egyoutube.com This step-wise process results in a steady increase in the average molecular weight of the resin.

The trifunctional nature of phenol (with reactive sites at the two ortho positions and one para position) allows for the formation of branched structures. As oligomerization progresses, these branched chains connect, ultimately leading to a vast, three-dimensional network. minia.edu.eg This cross-linked network is what gives the cured resin its characteristic properties of hardness, thermal stability, and chemical resistance. minia.edu.egyoutube.com The degree of cross-linking is heavily dependent on the formaldehyde-to-phenol ratio; when the molar ratio approaches one, it is theoretically possible for every phenol molecule to be interconnected through methylene bridges, resulting in a single, giant molecule. minia.edu.eg

| Stage | Reactants | Primary Products | Description |

|---|---|---|---|

| 1. Addition | Phenoxide, Formaldehyde | Mono-, di-, and tri-hydroxymethylphenols | Initial electrophilic substitution of formaldehyde onto the activated phenol ring. youtube.com |

| 2. Dimerization | Hydroxymethylphenols, Phenol | Dimers (e.g., Bisphenol F, dibenzyl ethers) | Two phenolic units become linked by either a methylene or an ether bridge. minia.edu.eg |

| 3. Oligomerization | Monomers, Dimers | Trimers, Tetramers, and higher oligomers | Continued condensation reactions lead to the formation of low-molecular-weight polymers (oligomers). minia.edu.egyoutube.com |

| 4. Curing/Cross-linking | Oligomers | Three-dimensional polymer network | Extensive formation of methylene bridges connects the oligomer chains into a rigid, thermoset network upon heating. minia.edu.eg |

Catalysis and Reaction Kinetics in Azanium;formaldehyde;phenoxide Systems

Role of Ammonium (B1175870) Species as Catalytic Promoters and Reactants

Ammonium species, including ammonia (B1221849) and its salts, play a multifaceted role in the synthesis and curing of phenolic resins. They can act as basic catalysts for the initial condensation reactions and also participate directly in the curing process, influencing the final chemical structure and properties of the thermoset material.

Ammonium salts are utilized as curing agents, particularly in systems where controlled or delayed curing is desirable. Their catalytic activity often relies on the presence of formaldehyde (B43269). google.com In low-formaldehyde resins, traditional ammonium salts are less effective because their catalytic function is tied to formaldehyde availability. google.com

One key mechanism involves the reaction of ammonia, which can be generated from the ammonium salt, with free formaldehyde to form hexamethylenetetramine (HMTA). google.com HMTA acts as a cross-linking agent, contributing to the transformation of the resin from a soluble, fusible state (resol) into a fully cured, infusible thermoset network. google.com This process is particularly important in the curing of novolac resins, which are synthesized with a deficit of formaldehyde and require an external cross-linking agent. emerald.com

Additionally, the interaction between quaternary ammonium ions and phenol-formaldehyde oligomers has been studied, revealing that cation-pi interactions and hydrogen bonding play a significant role in the binding process. nih.gov

Ammonia is commonly used as a basic catalyst in the synthesis of resol-type phenolic resins. emerald.comajchem-a.com Unlike strong alkaline catalysts like sodium hydroxide (B78521), ammonia is a milder base, which can offer better control over the reaction. One advantage of using ammonia is that it facilitates the separation of the aqueous and organic phases after the initial reaction, as the product is less hydrophilic. ajchem-a.com

Studies comparing ammonia-catalyzed resins with those produced using alkali or acid catalysts highlight significant differences. njit.edu The nitrogen from the ammonia can be incorporated into the resin structure. njit.edu Experimental analysis of resins with a 1:1.25 phenol (B47542) to formaldehyde molar ratio showed that at a low molar ratio of ammonia (0.2 moles per mole of phenol), all the nitrogen becomes part of the resin and remains during curing. njit.edu At higher ammonia concentrations (0.5 and 1.0 moles), only a portion of the nitrogen is incorporated into the initial resin. However, in the fully cured state, the nitrogen content of all resins prepared with a 1:1.25 phenol-to-formaldehyde ratio converged to approximately 2.75%. njit.edu When the formaldehyde proportion was increased, the nitrogen content in the cured resin also increased proportionally. njit.edu

A significant challenge with using aqueous ammonia as a catalyst is its high volatility. ajchem-a.com Due to its low boiling point (-37.7 °C), the concentration of ammonia can decrease during the reaction, especially at elevated temperatures, which can negatively impact the reaction's conversion, yield, and the final product's properties. ajchem-a.com

To overcome this limitation, a method for the in situ generation of ammonia has been developed. ajchem-a.comajchem-a.comresearchgate.netcivilica.com This technique typically involves using reagents like magnesium hydroxide and ammonium chloride, which react to produce ammonia directly within the reaction mixture. ajchem-a.comajchem-a.com This approach ensures that the ammonia concentration remains consistent throughout the synthesis process, leading to improved outcomes. ajchem-a.com Phenol-aniline-formaldehyde (PAF) resins synthesized using this in situ method have demonstrated higher thermal stability and lower levels of free phenol and aniline (B41778) compared to conventionally catalyzed resins. ajchem-a.comajchem-a.comcivilica.com

Table 1: Thermal Properties of Phenol-Aniline-Formaldehyde (PAF) Resins Synthesized with In Situ Generated Ammonia This table presents data on the glass transition temperatures and thermal stability of PAF resins, illustrating the effectiveness of the in situ ammonia generation method.

| Resin Sample Code | Glass Transition Temperature (Tg) | Thermal Stability (TGA) |

| LSPR-1 | 72-110 °C | 516-548 °C |

| LSPR-5 | 72-110 °C | 516-548 °C |

Source: Adapted from research on in situ ammonia generation in PAF resin synthesis. ajchem-a.comajchem-a.comcivilica.com

Phenol-formaldehyde cross-linkers typically exhibit low reactivity at low temperatures (30-80°C), making cross-linking reactions slow or even preventing them from occurring. matec-conferences.org To address this, ammonium-promoted gel systems have been developed. These systems are designed to have reactivity at lower temperatures, making them suitable for applications like enhanced oil recovery. matec-conferences.org

A typical formulation for such a low-temperature reactive agent includes a polymer, resorcinol, a phenol-formaldehyde crosslinker, and an ammonium salt. matec-conferences.org Research has shown that with this formulation, a gel with good strength could be formed over 6 days at a temperature of 65°C. matec-conferences.org This demonstrates the crucial role of ammonium species in promoting the reactivity of phenol-formaldehyde systems under low-temperature conditions. matec-conferences.org

Comparative Analysis of Other Catalytic Systems

The properties and reaction kinetics of phenol-formaldehyde resins are heavily influenced by the choice of catalyst. While ammonium species offer specific advantages, alkaline catalysts are widely used, particularly for producing resol resins.

Alkaline catalysts are essential for synthesizing resol-type resins, where the molar ratio of formaldehyde to phenol is greater than one. emerald.comyoutube.com The reaction mechanism under alkaline conditions involves the formation of a phenate (phenoxide) ion, which is the reactive species that attacks formaldehyde. lookchem.com The reaction rate is proportional to the alkali concentration. lookchem.com

Different alkaline catalysts exhibit varying levels of effectiveness and can influence the final structure of the resin.

Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH): These are strong alkali catalysts that promote the formation of both ortho- and para-methylol phenols. lookchem.com Studies on NaOH-catalyzed reactions indicate that the para position of the phenol ring is approximately twice as reactive toward formaldehyde addition as the ortho position. lookchem.com

Divalent Metal Hydroxides (e.g., Ca(OH)₂, Ba(OH)₂, Mg(OH)₂): These catalysts also play a significant role in accelerating the curing of phenolic resins. researchgate.netresearchgate.net Their effectiveness can vary; one study found the order of effectiveness for promoting the addition of formaldehyde to the ortho position to be calcium hydroxide, followed by barium hydroxide and magnesium hydroxide. researchgate.netresearchgate.net Barium hydroxide, in particular, has been shown to produce resins that cure at a lower temperature and at a faster rate—up to 50% faster at 150°C—compared to ordinary PF resins. researchgate.netresearchgate.net Magnesium-based catalysts, such as MgO, are also noted for promoting the formation of para-methylol groups, which are more reactive and lead to faster curing. ajchem-a.commdpi.com

The choice of catalyst has a direct impact on the ratio of ortho- to para-substituted products, which in turn affects the curing speed and cross-linking density of the final polymer. researchgate.netmdpi.com

Table 2: Comparative Cure Characteristics of Phenol-Formaldehyde Resins with Different Catalysts This table compares the effect of various catalysts on the curing temperature and activation energy (Ea) of PF resins, highlighting the promotional effect of alkaline and metallic catalysts at lower temperatures.

| Catalyst System | Peak Curing Temperature (at 10 °C/min) | Activation Energy (Ea) - Stage 1 |

| Control (NaOH) | 72 °C | 58 kJ/mol |

| Mg(OH)₂ | 76 °C | Lower than control |

| Na₂CO₃ | 69 °C | Much lower than control |

Source: Adapted from research on thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. ncsu.edu

The use of specific metal ions can direct the formaldehyde addition preferentially to the ortho position, leading to resins with higher reactivity and more available para positions for cross-linking during the final cure. mdpi.com This structural control is a key aspect of tailoring resin properties for specific applications.

Specific Catalytic Effects of Magnesium Phenolate (B1203915)

Magnesium phenolate has been identified as an effective catalyst in the condensation reactions of phenol and formaldehyde. google.com Its utility stems from its relatively good solubility in phenol, which overcomes the difficulties associated with less soluble magnesium compounds like magnesium hydroxide or magnesium oxide. google.com The use of magnesium phenolate leads to higher yields of condensation products in shorter reaction times. google.com In these systems, it is often the metal phenolates that are the actual reactive species involved in forming the condensation products. google.com

The catalytic action of magnesium is believed to involve the formation of chelating compounds. For instance, in related phenol-urea-formaldehyde systems, magnesium oxide (MgO) as a catalyst promotes the formation of ortho-methylol groups which then react with urea (B33335) units. mdpi.com This ortho-directing effect is a key feature of magnesium-mediated catalysis. mdpi.comsciencemadness.org Studies on the ortho-specific formylation of phenols have shown that the magnesium counter-ion plays a crucial role in coordinating both the phenoxide and formaldehyde, leading to high selectivity. sciencemadness.org This coordination facilitates the addition of formaldehyde specifically to the ortho position of the phenol ring. sciencemadness.orgnih.gov

In the context of polymerization, magnesium complexes, including phenolates, have been extensively studied as initiators for ring-opening polymerization (ROP) of cyclic esters like lactide. rsc.orgstrath.ac.uknih.govrsc.orgresearchgate.net While some bulky magnesium bis(phenolate) complexes showed inactivity due to steric hindrance, others have demonstrated good activity under specific conditions, such as in molten lactide or in solution at elevated temperatures. rsc.orgstrath.ac.uk It has been noted that magnesium phenolates typically require high temperatures (100–140 °C) to initiate the ROP of lactide effectively. rsc.org The catalytic activity is influenced by the structure of the ligand attached to the magnesium center; for example, introducing a bulky ortho-substituent on the phenoxy unit can increase catalytic activity. nih.gov

Acidic Catalysis and Transition Metal Catalysis in Related Systems

The reaction between phenol and formaldehyde can be catalyzed by either acids or bases. minia.edu.egwikipedia.org In acidic catalysis, the reaction mechanism involves the protonation of the formaldehyde's carbonyl oxygen. This makes the formaldehyde a highly reactive electrophile that can then attack the electron-rich phenol ring at the ortho and para positions, leading to the formation of hydroxymethyl phenols. minia.edu.egstackexchange.com The polymerization is typically brought to completion under acid catalysis, with phenol units primarily linked by methylene (B1212753) groups. minia.edu.egwikipedia.org

Various transition metals and their salts have also been shown to influence the kinetics and mechanism of phenol-formaldehyde reactions. Zinc acetate, for example, can act as a catalyst that increases the reaction activity at the ortho position of phenol and promotes the condensation of ortho methylol groups. nih.gov The mechanism is thought to involve the formation of chelating compounds containing a metal-ligand bond. nih.gov Other metal-mediated catalysts, including salts of barium, sodium, and lithium, also accelerate the curing rate of phenol-formaldehyde resins. nih.govresearchgate.net The efficiency of these catalysts in accelerating the reaction follows the order: Na2CO3 > (CH3COO)2Zn > Ba(OH)2 > LiOH. nih.gov

Furthermore, metals such as copper and iron can act as catalysts, particularly in the degradation process of phenolic resins at high temperatures, as observed in friction composites. researchgate.net The presence of copper or iron particles can significantly lower the onset temperature of resin degradation. researchgate.net The catalytic effect of these metals is believed to involve the elimination of formaldehyde, which is a key curing agent. researchgate.net

Kinetic Studies of Reaction Processes

Determination of Overall and Stepwise Rate Constants

The kinetics of phenol-formaldehyde polymerization are complex due to the simultaneous and consecutive reactions that form a mixture of products. iosrjen.org Kinetic studies often focus on determining the rate constants for the initial hydroxymethylation steps and the subsequent condensation reactions. The reaction between phenoxide ions and formaldehyde has been re-investigated in dilute aqueous solutions, yielding a comprehensive rate equation. researchgate.net A proposed two-step mechanism involves the formation of a 1:1 complex between a phenoxide-ion and a formaldehyde molecule (X−). researchgate.net

The rate constants for these reactions are influenced by factors such as temperature and catalyst concentration. iiardjournals.org For novolac resins synthesized via a batch process, the propagation rate constant was observed to increase significantly with rising temperature. iiardjournals.org Similarly, for resole resins, the rate constant increased with higher catalyst concentration and decreasing temperature. iiardjournals.org

Below is a table summarizing some of the reported kinetic parameters for phenol-formaldehyde reactions under various conditions.

| Reaction System | Catalyst Type | Temperature (°C) | Reported Rate Constants (k) | Source |

|---|---|---|---|---|

| Phenol-Formaldehyde | Base (NaOH) | 30 | k1 = 6.9 x 10-5 L·gmole-1·sec-1 | researchgate.net |

| Novolac Synthesis (Batch) | Acid | 40 | 0.000885 L/mol·s | iiardjournals.org |

| Novolac Synthesis (Batch) | Acid | 100 | 0.005282 L/mol·s | iiardjournals.org |

| Resole Synthesis (Semi-batch) | Base | - | 0.093 x 10-4 L/mol·s | iiardjournals.org |

| Resole Synthesis (Semi-batch) | Base | - | 0.113 x 10-4 L/mol·s | iiardjournals.org |

| PF Curing | - | 160 | 0.163 %wt·min-1 | scirp.org |

| PF Curing | - | 220 | 0.50 %wt·min-1 | scirp.org |

Impact of pH on Reaction Rates and Product Distribution

The pH of the reaction medium has a profound effect on the rate and mechanism of the phenol-formaldehyde reaction. minia.edu.egiosrjen.org The reaction rate is lowest at a pH of approximately 4 and increases significantly in both strongly acidic and strongly alkaline conditions. researchgate.net

In alkaline media, the reactive species is the phenoxide anion (C6H5O-), formed by the deprotonation of phenol. minia.edu.egwikipedia.org The negative charge is delocalized over the aromatic ring, activating the ortho and para positions for electrophilic attack by formaldehyde. minia.edu.egwikipedia.org The rate of this base-catalyzed reaction generally increases with pH, reaching a maximum around pH 10. minia.edu.egwikipedia.org Kinetic studies in the pH range of 8.5-12.5 have been used to develop quantitative rate equations that account for the concentrations of phenol molecules, phenoxide ions, and formaldehyde. researchgate.net

In acidic conditions (pH < 3), the mechanism shifts. The formaldehyde is protonated, forming a more reactive electrophile that attacks the neutral phenol molecule. stackexchange.com The initial addition of formaldehyde to the phenol ring is the rate-determining step. Reaction parameters, including pH, catalyst type, and reactant molar ratio, all influence the final structure of the resulting resin. researchgate.net

The table below summarizes the effect of pH on the reaction system.

| pH Range | Primary Reactive Species | Reaction Rate Trend | Primary Product Type | Source |

|---|---|---|---|---|

| Strongly Acidic (pH < 3) | Protonated Formaldehyde, Neutral Phenol | High, increases as pH decreases | Novolac (F/P < 1) | minia.edu.egwikipedia.orgstackexchange.com |

| Weakly Acidic/Neutral (pH ~4-7) | - | Minimum reaction rate | - | researchgate.net |

| Alkaline (pH > 7) | Phenoxide Ion, Neutral Formaldehyde | High, increases with pH up to ~10 | Resol (F/P > 1) | minia.edu.egwikipedia.org |

Temperature Dependence of Reaction Kinetics and Activation Parameters

The following table presents a compilation of activation energies reported in various studies.

| Resin System/Process | Method | Activation Energy (Ea) (kJ/mol) | Source |

|---|---|---|---|

| Phenolic-resin pre-polymer synthesis | - | 30 - 40 | iiardjournals.org |

| PF Resin-Wood Bonding | Bonding Kinetics | ~96 | usda.gov |

| PF Resin Curing (with wood) | - | 59 - 109 | usda.gov |

| TFPF cross-linking | Weight Changes | Higher than PF resin | scirp.org |

| Cured Phenol-Formaldehyde (PF3C) | Thermogravimetry | 57.3 | cnrs.fr |

| Cured Phenol-Crotonaldehyde (PC3C) | Thermogravimetry | 114.6 | cnrs.fr |

Solvent Effects on Reaction Dynamics and Mechanism

The solvent in which the phenol-formaldehyde reaction is carried out can influence the reaction dynamics and mechanism. While the reaction is often performed in aqueous solutions, the use of different solvents can affect the properties and structure of the resulting polymer. For example, solvent behavior in formamide (B127407), ethyl acetate, and methanol (B129727) has been shown to have interesting effects on the Mark-Houwink data of the polymer, which relates to the polymer's chain conformation in solution. researchgate.net A variation in the Mark-Houwink parameter 'a' from 0.51 in DMF to 0.24 in formamide suggests a change in the compactness of the polymer chain coil, indicating a significant solvent-polymer interaction that can influence the reaction environment. researchgate.net

In magnesium-mediated reactions, the choice of solvent is also critical. Studies on magnesium phenoxide complexes have been conducted in solvents like toluene, and the coordination of solvent molecules like tetrahydrofuran (B95107) (THF) to the magnesium center can affect the catalytic activity. rsc.orgrsc.orgresearchgate.net The persistence of dimeric structures of some magnesium complexes in non-coordinating, aromatic solvents has been linked to a lack of catalytic activity, highlighting the role of the solvent in the catalyst's structural dynamics and subsequent reactivity. rsc.org

Factors Influencing Ortho/Para Regioselectivity in Catalyzed Hydroxymethylation

The hydroxymethylation of phenoxide with formaldehyde is a cornerstone of phenolic resin chemistry, yielding hydroxymethylphenols that serve as precursors to a vast array of polymers and fine chemicals. The position of the incoming hydroxymethyl group on the aromatic ring—either ortho or para to the hydroxyl group—is a critical determinant of the final product's properties. Control over this regioselectivity is therefore of significant industrial and academic interest. In systems involving azanium catalysts, the interplay of several factors dictates the substitution pattern. While the phenoxide ion is inherently activated at both the ortho and para positions for electrophilic aromatic substitution, the distribution between these isomers can be precisely manipulated.

Theoretical and computational studies predict that, in the absence of specific directing effects, the para-position of the phenoxide ion is kinetically favored for reaction with formaldehyde. usda.gov This is attributed to lower steric hindrance and favorable electronic distribution. Experimental data under certain conditions, such as base catalysis with NaOH or KOH in weakly alkaline media (pH 8.5-10.5), confirm this preference, showing the para-position to be nearly twice as reactive as the ortho-position. researchgate.net However, this intrinsic preference can be overridden by a variety of catalytic and environmental factors.

Effect of pH

The pH of the reaction medium is a dominant factor influencing the ortho/para ratio. Kinetic studies have revealed a distinct relationship between alkalinity and the site of hydroxymethylation.

Weakly Alkaline Conditions (pH 8.5–10.5): In this range, using catalysts like sodium hydroxide, the reaction favors the formation of the para-hydroxymethylphenol. researchgate.net

Strongly Alkaline Conditions (pH 10.5–13.5): As the pH increases into this range, a sharp decrease in the ortho/para ratio is observed, indicating a shift that further favors para substitution. researchgate.net

Conversely, under acidic conditions (pH 4-5), certain catalytic systems can promote ortho-substitution. researchgate.net The rate of reaction is generally lowest around a pH of 4 and increases in both strongly acidic and strongly alkaline environments. researchgate.net

Effect of Catalyst Cation and Chelation

The nature of the cation associated with the basic catalyst plays a pivotal role in directing the regioselectivity, primarily through the mechanism of chelation. When metal hydroxides are used as catalysts, a clear trend emerges where certain metal ions strongly promote ortho-hydroxymethylation. This effect is particularly pronounced with divalent and transition metal ions.

The proposed mechanism involves the formation of a chelate complex in the transition state. researchgate.netresearchgate.net The metal cation coordinates to the oxygen of the phenoxide and the oxygen of formaldehyde, forcing the formaldehyde into close proximity with the ortho-position of the phenolic ring. This templating effect significantly lowers the activation energy for ortho-substitution compared to para-substitution.

Research has shown a distinct trend in the ortho/para ratio with different metal hydroxides. The tendency to favor ortho substitution increases progressively with the hydroxides of K, Na, Li, Ba, Sr, Ca, and Mg. researchgate.net The use of transition metal hydroxides (e.g., Cu, Cr, Mn, Ni, Co) or specific divalent metal salts like zinc nitrate (B79036) (Zn(NO₃)₂) can lead to very high selectivity for the ortho isomer. researchgate.netmdpi.com

| Catalyst Cation | Observed Selectivity Trend | Proposed Mechanism |

|---|---|---|

| K⁺, Na⁺ | Lower ortho-selectivity; para-substitution is competitive or favored researchgate.net | Weak or no chelation |

| Li⁺ | Moderate increase in ortho-selectivity compared to Na⁺, K⁺ researchgate.net | Weak chelation |

| Ba²⁺, Sr²⁺ | Increased ortho-selectivity researchgate.net | Moderate chelation |

| Ca²⁺, Mg²⁺ | High ortho-selectivity researchgate.net | Strong chelation |

| Zn²⁺ | Very high ortho-selectivity (ortho/para ratio ~10) mdpi.com | Very strong chelation |

| Cu²⁺, Cr³⁺, Mn²⁺, Ni²⁺, Co²⁺ | Predominantly ortho-hydroxymethylation researchgate.net | Strong chelation in transition state |

Effect of Temperature

Reaction temperature is another critical parameter that influences not only the reaction rate but also the product distribution. While higher temperatures generally increase the rate of polymerization, they can also affect selectivity. iiardjournals.org In some systems, increasing the reaction temperature can lead to the formation of secondary products, such as diphenylmethanes, through condensation of the initial hydroxymethylphenol with another phenol molecule. iitm.ac.in The optimal temperature for achieving high selectivity often represents a compromise between a sufficiently high reaction rate and the minimization of side reactions. For instance, selective synthesis of salicyl alcohols (ortho-hydroxymethylphenol) using specific catalysts has been effectively carried out at temperatures ranging from 40°C to 70°C. mdpi.com

Steric and Electronic Effects

The inherent structure of the phenol substrate also directs regioselectivity. The hydroxyl group is a strong activating, ortho, para-directing group. masterorganicchemistry.com The slightly higher electron density at the para position often makes it electronically more favorable for electrophilic attack. However, the ortho positions are sterically more hindered. In the absence of a strong chelating catalyst, the balance between these electronic and steric factors contributes to the final product ratio. When bulky substituents are already present on the phenol ring, they can further hinder attack at the adjacent ortho positions, thereby increasing the proportion of the para-substituted product.

Advanced Spectroscopic and Analytical Characterization of Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of the intermediates and oligomers formed during the synthesis of phenol-formaldehyde resins. It provides precise information about the chemical environment of carbon and hydrogen atoms within the molecular structure.

13C NMR spectroscopy is instrumental in identifying the various structural components of the resin, including the crucial methylol groups and the bridges that form between phenolic units. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for the differentiation of various structural motifs.

The initial reaction between phenol (B47542) and formaldehyde (B43269) under basic conditions results in the formation of methylolphenols, where -CH₂OH groups are attached to the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group. youtube.com As the reaction progresses, these methylol groups can react with other phenol molecules or with each other to form methylene (B1212753) (-CH₂-) and dibenzyl ether (-CH₂-O-CH₂-) bridges, leading to the growth of oligomeric chains. researchgate.netsemanticscholar.org

The specific chemical shifts in the 13C NMR spectrum allow for the quantitative analysis of these different structures. For instance, the carbons of methylol groups attached to the ortho and para positions of the phenolic ring resonate at distinct frequencies. researchgate.net Similarly, the carbons in methylene and ether bridges have characteristic chemical shifts that enable their identification and quantification. mdpi.com

Table 1: Characteristic 13C NMR Chemical Shifts for Key Structural Moieties in Phenol-Formaldehyde Reaction Intermediates

| Structural Group | Carbon Type | Chemical Shift (δ, ppm) |

|---|---|---|

| Methylol Group | ortho-CH₂OH | 61.1 - 62.4 |

| Methylol Group | para-CH₂OH | 63.3 - 65.0 |

| Methylene Bridge | ortho,ortho'-CH₂- | 30 - 32 |

| Methylene Bridge | ortho,para'-CH₂- | 35 - 37 |

| Methylene Bridge | para,para'-CH₂- | 40 - 42 |

| Dibenzyl Ether Bridge | -CH₂-O-CH₂- | 69.0 - 74.0 |

| Phenolic Ring | C-OH | 150 - 156 |

| Phenolic Ring | Unsubstituted ortho C-H | 116.0 - 117.1 |

| Phenolic Ring | Unsubstituted para C-H | 119.0 - 120.5 |

| Phenolic Ring | Substituted C | 125 - 135 |

Data sourced from multiple studies on phenol-formaldehyde resins. researchgate.netmdpi.comresearchgate.net

While 13C NMR provides a detailed carbon skeleton, other NMR techniques are employed to monitor the reaction in real-time and to further elucidate the complex structures.

¹H NMR Spectroscopy: This technique is used to observe the protons in the system. The ¹H NMR spectrum of the reaction mixture shows distinct signals for different types of protons. For example, the protons of the methylol groups (Ar-CH₂OH) and methylene bridges (Ar-CH₂-Ar) appear in specific regions. The protons of dibenzyl ether bridges (Ar-CH₂-O-CH₂-Ar) can also be identified. ajchem-a.com Aromatic protons in different substitution patterns (ortho, meta, para) also give characteristic signals. By integrating these signals, one can follow the consumption of reactants and the formation of various intermediates and bridges over time. ajchem-a.comresearchgate.net

Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be used to establish connectivity between protons and carbons. A DQF COSY (Double Quantum Filtered COSY) method has been developed that allows for the qualitative identification of most of the major phenolic components present in phenol-formaldehyde resins. semanticscholar.org These advanced techniques are invaluable for assigning the complex spectra of the oligomeric mixtures and confirming the specific linkages between monomer units.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical method for determining the molecular weight and distribution of the oligomeric species formed during the reaction. It allows for the identification of individual oligomers and provides insight into the polymerization process.

MALDI-TOF mass spectrometry is particularly well-suited for the analysis of synthetic polymers and oligomers. researchgate.netnih.gov This technique can analyze large molecules with high sensitivity without causing significant fragmentation. In the context of phenol-formaldehyde resins, MALDI-TOF MS allows for the precise mass determination of the various oligomers formed, from dimers and trimers to larger structures.

Table 2: Examples of Oligomeric Structures Identified by MALDI-TOF MS in Phenol-Formaldehyde Reactions

| Structure | Number of Phenol Units | Number of Formaldehyde Units | Description | Calculated Molecular Weight (Da) |

|---|---|---|---|---|

| Monomer | 1 | 1 | Hydroxymethylphenol | 124.14 |

| Monomer | 1 | 2 | Dihydroxymethylphenol | 154.16 |

| Dimer | 2 | 1 | Two phenol rings linked by one methylene bridge | 200.24 |

| Dimer | 2 | 3 | Two phenol rings with two methylol groups and one methylene bridge | 260.29 |

| Trimer | 3 | 2 | Three phenol rings linked by two methylene bridges | 306.35 |

| Trimer | 3 | 4 | Three phenol rings with three methylol groups and two methylene bridges | 396.43 |

Note: The observed mass in MALDI-TOF MS will be the calculated molecular weight plus the mass of the ionizing cation (e.g., Na⁺ or K⁺). researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is a fundamental technique for monitoring the chemical transformations occurring during the reaction by tracking the changes in functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Each type of bond and functional group has a characteristic absorption frequency, making IR spectroscopy an excellent tool for qualitative and semi-quantitative analysis of the reaction progress. semanticscholar.orgchem-soc.si

In the synthesis of phenol-formaldehyde resins, in-line FT-IR spectroscopy can be used to monitor the reaction in real time. chem-soc.si The spectra collected over the course of the reaction show a decrease in the intensity of bands corresponding to the reactants (phenol and formaldehyde) and a concurrent increase in the intensity of bands associated with the products (methylolphenols and oligomers). chem-soc.siagh.edu.pl

Key spectral changes observed during the reaction include:

Consumption of Phenol: The disappearance of characteristic peaks for substituted benzene rings. chem-soc.si

Consumption of Formaldehyde: A decrease in the absorption bands related to formaldehyde (often present as methylene glycol in aqueous solutions). chem-soc.si

Formation of Methylol Groups: The appearance and evolution of bands associated with C-O stretching and O-H bending in the newly formed -CH₂OH groups.

Formation of Bridges: The emergence of peaks corresponding to C-O-C stretching in dibenzyl ether bridges and C-H bending in methylene bridges. frontiersin.org

Table 3: Key Infrared (IR) Absorption Bands for Monitoring Phenol-Formaldehyde Reaction

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Significance |

|---|---|---|---|

| ~3300 (broad) | Phenolic O-H | Stretching | Indicates presence of phenol and methylolphenols. Broadness due to hydrogen bonding. docbrown.info |

| ~2930 | C-H | Symmetric Stretching | Indicates presence of methylene groups. frontiersin.org |

| ~1610, ~1500, ~1475 | Aromatic C=C | Ring Stretching | Characteristic of the phenolic rings. chem-soc.si |

| ~1478 | Methylene Bridge C-H | Bending | Indicates formation of -CH₂- linkages between rings. chem-soc.si |

| ~1370 | O-H | In-plane Bending | Associated with phenolic and methylol hydroxyl groups. chem-soc.si |

| ~1224 | Phenolic C-O | Stretching | Decreases as phenol is consumed. chem-soc.si |

| ~1116 | Methylene Ether Bridge C-O-C | Bending/Stretching | Indicates formation of ether linkages. chem-soc.si |

| ~1023 | Methylol C-O | Stretching | Indicates formation of hydroxymethyl groups. chem-soc.si |

Data compiled from various spectroscopic studies of phenol-formaldehyde resins. chem-soc.sifrontiersin.orgdocbrown.info

Chromatographic Separation Methods

Chromatographic techniques are indispensable for the analysis of the complex mixtures generated during the synthesis of polymers from azanium, formaldehyde, and phenoxide, commonly known as phenol-formaldehyde resins. These methods allow for the separation and quantification of various components, from unreacted starting materials to polymer chains of varying lengths.

Gel-Permeation Chromatography (GPC), also referred to as Size-Exclusion Chromatography (SEC), is a powerful technique for characterizing the molecular weight distribution of phenol-formaldehyde resins. lcms.cz The method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the chromatography column packing material and elute later. This separation provides detailed information about the distribution of oligomers and polymers, which is crucial for understanding how reaction conditions affect the final product. chromatographyonline.comresearchgate.net

GPC is widely used to analyze the complex mixtures of monomers, dimers, trimers, and higher molecular weight polymers formed during the polycondensation of phenol and formaldehyde. researchgate.net The molecular weight distribution is a key characteristic that influences the physical properties of the resulting resin, such as strength, brittleness, and melt flow. lcms.cz

Research has shown that reaction parameters like pH and reaction time have a significant influence on the molecular weight distribution of the final resin. researchgate.net For instance, even a small change in the initial pH of the reaction mixture can lead to a noticeable shift in the molar mass distribution. researchgate.net

Table 1: Influence of Reaction Conditions on Molecular Weight Distribution of Phenol-Formaldehyde Resin as Determined by GPC This table is interactive. You can sort the data by clicking on the column headers.

| Initial pH | Reaction Time (hours) | Predominant Species | Average Molecular Weight (Da) | Polydispersity Index (PDI) |

| 8.0 | 2 | Low MW Oligomers | 350 | 1.8 |

| 8.5 | 2 | Shift to higher MW | 550 | 2.1 |

| 8.0 | 3 | Increased Polymerization | 700 | 2.5 |

| 9.0 | 3 | Broader Distribution | 950 | 3.2 |

Data is illustrative, based on findings reported in scientific literature where reaction conditions are shown to significantly alter molecular weight profiles. researchgate.net

By coupling GPC with other detectors, such as ultraviolet (UV), refractive index (RI), and mass spectrometry (MS), a more comprehensive characterization can be achieved. chromatographyonline.comnih.gov This combination allows for the identification of specific oligomeric species and provides information about structural details, such as the degree of hydroxymethyl substitution on the phenolic rings. chromatographyonline.com

Gas Chromatography (GC) is a vital analytical technique for assessing the purity of phenol-formaldehyde resins by quantifying the amount of unreacted monomers, primarily residual phenol and formaldehyde. chem-soc.si Monitoring the concentration of these unreacted starting materials is essential for quality control and for understanding the reaction kinetics. chem-soc.si

The technique separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Due to its high volatility and reactivity, formaldehyde is often converted into a more stable derivative before GC analysis to ensure accurate quantification. drawellanalytical.com Phenols can also be analyzed directly or after derivatization. epa.gov

In-line monitoring techniques, such as ATR-FTIR spectroscopy, can be used during the synthesis, with GC analysis performed on the final product to validate the results. Studies have shown good agreement between the data obtained from in-line methods and final GC analysis for residual phenol content, typically within a ±10% error margin. chem-soc.si Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is another advanced method used for the qualitative and quantitative analysis of phenol-formaldehyde resins in various matrices. nih.govresearchgate.net

Table 2: Example of Residual Monomer Analysis in Phenol-Formaldehyde Resin Synthesis via GC This table is interactive. You can sort the data by clicking on the column headers.

| Sample ID | Formaldehyde/Phenol Molar Ratio | Residual Phenol (% w/w) | Residual Formaldehyde (% w/w) | Purity (%) |

| PF-A | 1.6 | 1.5 | 0.8 | 97.7 |

| PF-B | 1.8 | 1.1 | 0.5 | 98.4 |

| PF-C | 2.0 | 0.9 | 0.3 | 98.8 |

| PF-D | 2.2 | 0.7 | 0.2 | 99.1 |

Data is representative of typical quality control analyses for phenol-formaldehyde resins, where higher formaldehyde ratios can lead to greater monomer conversion. chem-soc.si

The precision and accuracy of GC make it an indispensable tool for ensuring that the final resin meets required specifications and for providing data that helps optimize the synthesis process for higher efficiency and product purity. drawellanalytical.com

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Phenolate (B1203915) Anion Reactivity and Regioselectivity

Quantum chemical calculations, particularly ab initio and semi-empirical methods, have been instrumental in understanding the reactivity of the phenolate anion with formaldehyde (B43269). These studies have established a direct link between the electronic structure of the phenolate anion and its reaction kinetics.

Researchers have used ab initio methods at the RHF/6-31+G level of theory to calculate atomic charges on the reactive sites of the phenolate ring. usda.govresearchgate.net A strong correlation has been observed between the calculated average charge per reactive site and the experimentally determined reaction rate constants for a variety of phenolic compounds. researchgate.netsemanticscholar.orgusda.gov This correlation allows for the prediction of reactivity for new phenolic candidates before undertaking laboratory experiments. usda.govresearchgate.net

The regioselectivity of the reaction—the preference for formaldehyde to attack the para position over the ortho position—has also been successfully explained through computational models. Theoretical calculations predict that formaldehyde reacts faster at the para-position of phenol (B47542) than at the ortho-position, which is in agreement with experimental observations. usda.gov This selectivity is attributed to the lower energy of the transition state for the para-attack. usda.gov

Table 1: Correlation of Calculated Charges with Phenolic Reactivity This table illustrates the strong correlation found between computationally derived electronic properties and experimentally observed reaction rates for various phenolic compounds with formaldehyde under basic conditions.

| Phenolic Compound | Number of Reactive Sites | Average Charge per Reactive Site (Calculated, q_ave) | Average Rate Constant per Reactive Site (Experimental, k_ave) (L mol⁻¹ hr⁻¹) |

| Phenol | 3 | -0.568 | 1.0 |

| 2-Methylphenol | 2 | -0.575 | 2.5 |

| 3-Methylphenol | 3 | -0.572 | 1.5 |

| 4-Methylphenol | 2 | -0.580 | 4.0 |

| 2,5-Dimethylphenol | 1 | -0.592 | 10.0 |

Data compiled from computational studies correlating CHelpG charges with kinetic data. usda.gov

Modeling of Transition States in Phenol-Formaldehyde Condensation

Transition state theory is a fundamental concept in chemical kinetics, and its application through computational modeling has provided deep insights into the phenol-formaldehyde condensation. According to this theory, the rate of a reaction is determined by the energy barrier to forming an activated complex, or transition state. usda.gov

Computational chemists have successfully modeled the transition states for the reaction of formaldehyde (as its hydrate, methanediol, in aqueous solution) at both the ortho and para positions of the phenolate anion. usda.gov By comparing the calculated energies of these transition states, it was determined that the energy barrier for the para-addition is lower than for the ortho-addition. usda.gov This finding computationally validates the experimentally observed preference for para-hydroxymethylation. usda.gov

Two primary mechanisms have been investigated for the initial addition step: a four-centered mechanism and an Sₙ2-like mechanism. Calculations suggest that the Sₙ2-like mechanism is energetically favored over the four-centered mechanism for both ortho and para attacks. usda.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the detailed mechanisms and energy profiles of complex chemical reactions like phenol-formaldehyde condensation. DFT studies have been crucial in confirming the "quinone methide" hypothesis for the subsequent condensation reactions that lead to polymer chain growth. mdpi.com

The formation of methylene (B1212753) bridges connecting phenol units is proposed to proceed through a quinone methide intermediate. mdpi.comnih.govresearchgate.net DFT calculations have confirmed this hypothesis and have identified two potential mechanisms for its formation: an elimination unimolecular conjugate base (E1cb) mechanism and a more energetically favorable water-aided intramolecular water elimination mechanism. mdpi.com

Furthermore, DFT calculations have compared the previously proposed Sₙ2 condensation mechanism with the quinone methide pathway. The results indicate that the Sₙ2 mechanism has a much higher energy barrier, making it less competitive. mdpi.com These theoretical findings help to rationalize discrepancies in previously reported kinetic studies. mdpi.com DFT has also been applied to model the structure of phenolic resins to understand the relationship between their atomistic structure and thermal properties by calculating bond dissociation energies. researchgate.net

Table 2: Calculated Energy Barriers for Key Reaction Steps in Phenol-Formaldehyde Condensation This table summarizes the activation energies for different proposed mechanistic steps, as calculated by Density Functional Theory, highlighting the favorability of the quinone methide pathway.

| Reaction Step | Mechanism | Calculated Energy Barrier (kJ/mol) |

| Quinone Methide Formation | E1cb | ~146 |

| Quinone Methide Formation | Water-Aided Elimination | ~88 |

| Methylene Bridge Formation | Sₙ2 Mechanism | >150 |

| Condensation with Quinone Methide | Ionized Species | Very Fast (Low Barrier) |

| Condensation with Quinone Methide | Neutral Phenol | ~80-90 |

Values are representative and compiled from DFT studies on the subject. mdpi.com

Molecular Dynamics Simulations of Intermediates and Reaction Environments

While quantum mechanics is ideal for studying individual reaction steps, molecular dynamics (MD) simulations are better suited for modeling the bulk behavior of the reacting system and the subsequent formation of the polymer network. Reactive molecular dynamics (RMD) allows for the simulation of chemical reactions within a large system of molecules over time.

MD simulations have been used to model the curing process of phenol-formaldehyde resins, providing insights into the development of the cross-linked network structure. nih.gov These simulations can predict macroscopic properties of the final thermoset polymer, such as density and glass transition temperature, which show good agreement with experimental values. tohoku.ac.jp A novel approach using "symthons" (representative intermediate structures like hydroxymethylphenols) in MD simulations has been shown to reduce computational runtime while generating accurate models of the resin structure. nih.gov RMD has also been employed to simulate the complete pyrolysis and charring process of phenol-formaldehyde resins, providing detailed mechanistic insights into their thermal decomposition. researchgate.net

Prediction of Reaction Outcomes and Catalytic Activity

A significant goal of computational chemistry in this field is to predict reaction outcomes, such as product distribution and polymer structure, and to understand the role of catalysts. As mentioned, quantum chemical calculations that correlate the electronic properties of phenolic precursors with their reactivity serve as a powerful predictive tool. semanticscholar.orgusda.govusda.gov By calculating the charges at the reactive sites of various substituted phenols, researchers can predict their relative reaction rates with formaldehyde, guiding the selection of monomers to achieve desired polymerization kinetics. semanticscholar.orgresearchgate.net

The role of catalysts, such as the azanium (ammonium) ion, has also been investigated. While detailed computational studies on the specific catalytic cycle of ammonia (B1221849) are less common in the provided literature, the effect of the basic environment it creates is fundamental to the reaction, as it facilitates the formation of the highly reactive phenoxide anion. minia.edu.eg The in-situ generation of ammonia has been shown to be an efficient catalytic method, leading to lower residual monomer content in the final resin. ajchem-a.com Computational studies on different catalytic conditions (e.g., acid vs. base) can elucidate how the catalyst directs the reaction toward different products, such as linear novolac resins versus cross-linked resoles. iiardjournals.org

Research Applications in Specialized Polymer Systems

Development of Ammonium-Promoted Phenol-Formaldehyde Gels for Enhanced Reactivity

Ammonium-promoted phenol-formaldehyde gels are being developed to overcome the low reactivity of standard phenol-formaldehyde crosslinkers at lower temperatures. matec-conferences.orgmatec-conferences.org This enhanced reactivity is particularly valuable in applications like enhanced oil recovery, where these gels are used as profile control agents to block high-permeability zones in reservoirs. matec-conferences.org Research has led to the construction of gel systems that are reactive at low temperatures, a significant advancement for use in ultralow- to low-temperature reservoirs. researchgate.net

A typical formulation for such a gel includes a polymer (like partially hydrolyzed polyacrylamide), a phenol-formaldehyde crosslinker, resorcinol, and an ammonium (B1175870) salt. matec-conferences.orgresearchgate.net The addition of the ammonium salt is critical for achieving gelation at reduced temperatures. For instance, one study demonstrated that a formulation containing 0.60% phenol-formaldehyde crosslinker and 0.10% ammonium salt could achieve a final gelling time of 6 days at 65°C, reaching a G-grade gel strength. matec-conferences.orgmatec-conferences.orgresearchgate.net The gelation performance can be finely tuned by adjusting the concentrations of the polymer, crosslinker, and the ammonium salt. researchgate.net

Detailed research findings on the performance of these gels are presented below:

| Parameter | Condition/Concentration | Result | Source |

| Gelling Time | 65°C | 6 days | researchgate.net, matec-conferences.org, matec-conferences.org |

| Gelling Strength | 65°C | G grade | researchgate.net, matec-conferences.org, matec-conferences.org |

| Application Temp. | 25°C | Gelation time between 2 hours and 2 days | researchgate.net |

| Plugging Rate | 2000 mD permeability porous media | 98% | matec-conferences.org, matec-conferences.org |

| Breakthrough Pressure | 2000 mD permeability porous media | > 1.35 MPa/m | matec-conferences.org, matec-conferences.org |

Strategies for Modifying Phenol-Formaldehyde Resin Synthesis via Ammonium Catalysis

Ammonium catalysis offers unique strategies for modifying the synthesis of phenol-formaldehyde resins, leading to products with distinct properties compared to those made with other catalysts like sodium hydroxide (B78521). researchgate.net Ammonia (B1221849) behaves differently from other bases because it can be incorporated into the polymer structure, forming azomethine groups, secondary and tertiary amines, and benzoxazine (B1645224) structures. researchgate.net This chemical incorporation affects the final properties of the resin.

One key strategy involves controlling the molar ratio of the reactants and the catalyst. Studies have shown that with a phenol-to-formaldehyde molar ratio of 1:1.25, a low molar ratio of ammonia (0.2 moles per mole of phenol) results in all the nitrogen from the ammonia entering and remaining in the resin during curing. njit.edu At higher ammonia concentrations (0.5 moles and above), only a portion of the nitrogen is incorporated. njit.edu Increasing the formaldehyde (B43269) ratio can lead to a proportional increase in the nitrogen content of the fully cured resin. njit.edu

Another innovative strategy is the in situ generation of ammonia, for example, by using magnesium hydroxide and ammonium chloride as reagents. ajchem-a.com This method was developed to counteract the volatility of ammonia, which can cause its concentration to decrease during high-temperature reactions. ajchem-a.com By generating ammonia within the reaction mixture, a more consistent catalyst concentration is maintained, which promotes the reaction's forward movement and results in lower percentages of residual phenol (B47542) and aniline (B41778) in phenol-aniline-formaldehyde resins. ajchem-a.com This approach has been shown to produce resins with higher thermal stability. ajchem-a.com

| Strategy | Description | Outcome | Source |